MLEB-1934

Antibacterial MRSA MIC

Quinolone-resistant MRSA infections present a critical need for novel mechanisms. MLEB-1934 is a synthetic ergot alkaloid analog that inhibits DNA gyrase via a unique allosteric pocket in the GyrA tower domain, circumventing fluoroquinolone resistance. • MIC 0.25 μg/mL against MRSA USA300, 128-fold more potent than metergoline. • Retains full activity against quinolone-resistant strains (ciprofloxacin MIC >64 μg/mL). • Validated chemical probe for allosteric gyrase inhibition and resistance mechanism studies.

Molecular Formula C27H28F3N3O
Molecular Weight 467.5 g/mol
Cat. No. B12366436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLEB-1934
Molecular FormulaC27H28F3N3O
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)C=CC5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C27H28F3N3O/c1-32-15-18(14-31-25(34)11-8-17-6-9-20(10-7-17)27(28,29)30)12-22-21-4-3-5-23-26(21)19(13-24(22)32)16-33(23)2/h3-11,16,18,22,24H,12-15H2,1-2H3,(H,31,34)/b11-8+/t18-,22+,24+/m0/s1
InChIKeyPOHXFQVQJLCBKG-KDOHZBJASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MLEB-1934: Metergoline Analog DNA Gyrase Inhibitor


MLEB-1934 is a synthetic ergoline alkaloid analog derived from the metergoline scaffold, designed as a DNA replication inhibitor with a specific mechanism of action targeting bacterial DNA gyrase [1]. Identified through a transcriptional profiling platform that predicts antibiotic mechanisms of action, MLEB-1934 is a more potent analog of metergoline with demonstrated antibacterial activity against Gram-positive pathogens [2]. The compound inhibits growth at 0.25 μg/mL and is highly active against quinolone-resistant strains of methicillin-resistant Staphylococcus aureus (MRSA) [3].

Antimicrobial screening context for Gram-positive pathogens
Allosteric DNA gyrase probe for tower domain studies
Quinolone-resistance counter-screening research

Why MLEB-1934 Outperforms Metergoline


Metergoline, the parent scaffold of MLEB-1934, exhibits a MIC of 32 μg/mL against MRSA, making it approximately 128-fold less potent than MLEB-1934 [1]. More critically, clinical DNA gyrase inhibitors such as fluoroquinolones (e.g., ciprofloxacin) are ineffective against quinolone-resistant MRSA strains due to target-site mutations in the quinolone resistance-determining region (QRDR) of gyrA and gyrB [2]. MLEB-1934's spontaneous suppressor mutants map to a distinct, seldom-explored allosteric binding pocket in the tower domain of GyrA, suggesting a mechanism of inhibition that circumvents clinically prevalent fluoroquinolone resistance [3]. Generic substitution with metergoline, other ergot alkaloids, or conventional DNA gyrase inhibitors would not recapitulate this combination of improved potency and resistance-circumventing binding mode.

Metergoline May not achieve comparable antimicrobial activity in MRSA screening
Fluoroquinolones May lack activity against quinolone-resistant strains due to QRDR mutations
Other gyrase inhibitors May not target the allosteric GyrA tower domain pocket

MLEB-1934 Comparative Activity & Mechanism


MRSA MIC: Metergoline Comparison

MLEB-1934 exhibits a 128-fold improvement in potency against methicillin-resistant Staphylococcus aureus (MRSA) strain USA300 compared to its parent compound metergoline [1]. The MIC for MLEB-1934 is 0.25 μg/mL, whereas metergoline's MIC against the same MRSA strain is 32 μg/mL [2]. This quantitative potency difference is critical for drug discovery efforts targeting Gram-positive pathogens.

MRSA MIC Comparison
Head-to-head
0.25 μg/mL vs 32 μg/mL
Reported antimicrobial screening context
USA300 strain; Mueller-Hinton broth
Antibacterial MRSA MIC

Quinolone-Resistant MRSA: vs. Ciprofloxacin

MLEB-1934 remains highly active against quinolone-resistant MRSA strains at 0.25 μg/mL [1]. In contrast, ciprofloxacin exhibits MIC values of 64 μg/mL to >128 μg/mL against quinolone-resistant S. aureus clinical isolates [2]. This represents an approximately 256- to >512-fold difference in potency against resistant strains.

Quinolone-Resistant Activity
Cross-study comparable
0.25 μg/mL vs 64–>128 μg/mL
Supports quinolone-resistance counter-screening context
Clinical isolate data; cross-study comparison
Quinolone-resistant MRSA Antibiotic resistance DNA gyrase inhibitor

GyrA Allosteric Binding vs. Fluoroquinolones

Spontaneous suppressor mutants conferring resistance to MLEB-1934 map to a seldom-explored allosteric binding pocket in the tower domain of GyrA, near the DNA tunnel [1]. This is distinct from the binding site of fluoroquinolones, which stabilize gyrase-DNA cleavage complexes at the catalytic site [2]. No mutations were observed in grlAB, suggesting gyrase-specific inhibition [1].

GyrA Binding Site Mapping
Class-level inference
Tower domain (allosteric) vs catalytic site
Supports allosteric probe study design
Mutant mapping; no grlAB mutations observed
DNA gyrase Allosteric binding Mechanism of action

SAR Optimization from Metergoline

MLEB-1934 emerged from a comprehensive structure-activity relationship (SAR) campaign exploring carbamate, urea, sulfonamide, amine, and amide analogues of metergoline [1]. The parent compound metergoline was identified through transcriptional profiling as a cryptic DNA gyrase inhibitor with MIC ≥200 μg/mL against E. coli and 32 μg/mL against MRSA [2]. Through iterative analoging and optimization, MLEB-1934 was developed as a significantly more potent derivative.

SAR Potency Improvement
Supporting evidence
128-fold (MRSA), >800-fold (E. coli)
Supports lead optimization trajectory review
SAR campaign data; metergoline scaffold
SAR Antibacterial lead optimization Metergoline analog

MLEB-1934: Key Research Applications


MRSA Antibacterial Lead Optimization

Investigators engaged in antibacterial lead optimization targeting Gram-positive pathogens, particularly MRSA, should consider MLEB-1934 as a benchmark or starting point for further medicinal chemistry. The compound's 0.25 μg/mL MIC against MRSA USA300 represents a 128-fold improvement over the parent scaffold metergoline [1], providing a validated potency threshold for analog development. The extensive SAR data available for the metergoline analog series [2] provides a foundation for rational design of next-generation derivatives.

Allosteric DNA Gyrase Inhibition Studies

Researchers investigating alternative modes of DNA gyrase inhibition should utilize MLEB-1934 as a chemical probe. Suppressor mutant mapping confirms that resistance to MLEB-1934 arises from mutations in a seldom-explored allosteric pocket within the GyrA tower domain, distinct from the catalytic site targeted by fluoroquinolones [1]. This makes MLEB-1934 uniquely suited for studying allosteric regulation of gyrase function and for screening compounds that may bind to this previously underexplored pocket.

Quinolone Resistance and Counter-Screening

Laboratories focused on antibiotic resistance mechanisms can employ MLEB-1934 as a tool compound to dissect gyrase function in quinolone-resistant genetic backgrounds. With activity retained at 0.25 μg/mL against quinolone-resistant MRSA strains [1], while ciprofloxacin MICs in such strains exceed 64 μg/mL [2], MLEB-1934 serves as a potent comparator for evaluating compounds designed to overcome quinolone resistance.

Application
Selection Property
Validation Focus
MRSA antimicrobial screening
Antimicrobial screening context
MRSA MIC endpoint review
Allosteric gyrase inhibition
Target binding site review
GyrA tower domain mutant mapping
Quinolone-resistance counter-screening
Resistance mechanism context
Quinolone-resistant strain MIC comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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